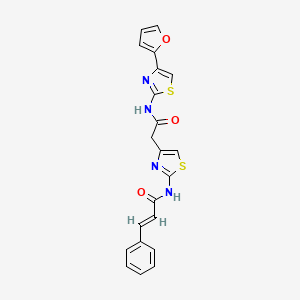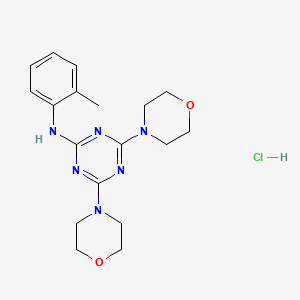![molecular formula C10H14BNO4 B2667820 3-[(Isopropoxycarbonyl)amino]phenylboronic acid CAS No. 1638329-69-7](/img/structure/B2667820.png)
3-[(Isopropoxycarbonyl)amino]phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Isopropoxycarbonyl)amino]phenylboronic acid is a boronic acid derivative characterized by the presence of an isopropoxycarbonyl group attached to an amino-substituted phenylboronic acid. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isopropoxycarbonyl group can be reduced to an isopropylamine derivative.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typically employed.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Isopropylamine Derivatives: Resulting from the reduction of the isopropoxycarbonyl group.
Substituted Amines: Produced from substitution reactions involving the amino group.
Applications De Recherche Scientifique
Chemistry: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid is used in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its boronic acid group is valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, this compound serves as a building block for the synthesis of boronic acid-based inhibitors that target enzymes and receptors. Its ability to form stable complexes with sugars makes it useful in the study of carbohydrate-protein interactions.
Medicine: The compound has potential applications in drug discovery, particularly in the design of boronic acid-based drugs that can modulate biological targets. Its reactivity and stability make it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used as an intermediate in the production of various chemical products, including polymers and coatings. Its unique properties contribute to the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism by which 3-[(Isopropoxycarbonyl)amino]phenylboronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, forming a bond with a halide or pseudohalide. The isopropoxycarbonyl group can undergo hydrolysis to release isopropylamine, which can interact with biological targets.
Molecular Targets and Pathways:
Enzymes and Receptors: The compound can bind to specific enzymes and receptors, modulating their activity.
Carbohydrate-Protein Interactions: The boronic acid group forms complexes with sugars, influencing carbohydrate-protein interactions.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid without the isopropoxycarbonyl group.
3-Aminophenylboronic Acid: Lacks the isopropoxycarbonyl group but contains the amino group.
Isopropylphenylboronic Acid: Contains an isopropyl group instead of the isopropoxycarbonyl group.
Uniqueness: 3-[(Isopropoxycarbonyl)amino]phenylboronic acid is unique due to the presence of both the isopropoxycarbonyl and amino groups, which provide distinct reactivity and functional properties compared to its similar compounds.
Propriétés
IUPAC Name |
[3-(propan-2-yloxycarbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJOHPRULZBYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)OC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2667739.png)


![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)
![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)
![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)
![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)





![N'-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2667760.png)
